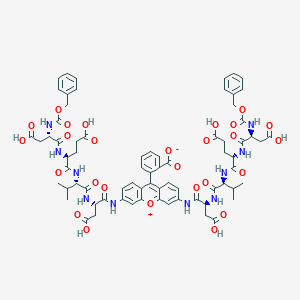
(Z-Asp-Glu-Val-Asp)2-Rhodamine 110
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z-Asp-Glu-Val-Asp)2-Rhodamine 110 is a highly fluorescent dye that has been used in a wide range of scientific applications. It is a water-soluble dye that has a high degree of specificity for certain proteins and peptides. It is a useful tool for studying protein-protein interactions, protein structure, and enzyme kinetics. In addition, it has been used in a variety of biomedical imaging techniques such as fluorescence microscopy and flow cytometry.
Scientific Research Applications
(Z-Asp-Glu-Val-Asp)2-Rhodamine 110 has been used in a variety of scientific research applications. It has been used to study protein-protein interactions, protein structure, and enzyme kinetics. In addition, it has been used to monitor the formation of protein complexes and to track the location of proteins within cells. It has also been used in imaging techniques such as fluorescence microscopy and flow cytometry.
Mechanism of Action
(Z-Asp-Glu-Val-Asp)2-Rhodamine 110 binds specifically to the peptide sequence Z-Asp-Glu-Val-Asp. This binding is mediated by electrostatic interactions between the negatively charged rhodamine 110 and the positively charged peptide. This binding is highly specific and allows for the selective labeling of proteins and peptides containing the Z-Asp-Glu-Val-Asp sequence.
Biochemical and Physiological Effects
This compound is a highly fluorescent dye and does not have any known biochemical or physiological effects. It is a non-toxic dye and is not known to cause any adverse effects.
Advantages and Limitations for Lab Experiments
The main advantage of (Z-Asp-Glu-Val-Asp)2-Rhodamine 110 is its high degree of specificity for proteins and peptides containing the Z-Asp-Glu-Val-Asp sequence. This allows for the selective labeling of proteins and peptides and the subsequent tracking of their location within cells. However, the dye is not very stable and can be degraded by light and heat. In addition, the dye is not very soluble in organic solvents and must be used in aqueous solutions.
Future Directions
There are a number of possible future directions for (Z-Asp-Glu-Val-Asp)2-Rhodamine 110. These include the development of more stable derivatives of the dye, the development of more efficient synthesis methods, the use of the dye in more sophisticated imaging techniques, and the use of the dye in the study of other biological systems. In addition, the dye could be used to study the interactions of proteins with other molecules, such as DNA and RNA. Finally, the dye could be used to study the structure and function of proteins in more detail.
Synthesis Methods
(Z-Asp-Glu-Val-Asp)2-Rhodamine 110 is synthesized by the condensation of a rhodamine 110 derivative with a peptide containing two Z-Asp-Glu-Val-Asp residues. This reaction is typically performed in aqueous solution at pH 5.0 and at a temperature of approximately 60°C. The reaction is typically complete within one hour. The product is then purified by reverse-phase HPLC.
properties
IUPAC Name |
2-[3,6-bis[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]xanthen-10-ium-9-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H78N10O27/c1-35(2)60(81-62(95)45(23-25-53(83)84)75-66(99)49(31-57(91)92)79-71(105)107-33-37-13-7-5-8-14-37)68(101)77-47(29-55(87)88)64(97)73-39-19-21-43-51(27-39)109-52-28-40(20-22-44(52)59(43)41-17-11-12-18-42(41)70(103)104)74-65(98)48(30-56(89)90)78-69(102)61(36(3)4)82-63(96)46(24-26-54(85)86)76-67(100)50(32-58(93)94)80-72(106)108-34-38-15-9-6-10-16-38/h5-22,27-28,35-36,45-50,60-61H,23-26,29-34H2,1-4H3,(H16-,73,74,75,76,77,78,79,80,81,82,83,84,85,86,87,88,89,90,91,92,93,94,95,96,97,98,99,100,101,102,103,104,105,106)/t45-,46-,47-,48-,49-,50-,60-,61-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMBEGQKNHUQHC-QFZRYIFLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=C3C=CC(=CC3=[O+]2)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)OCC4=CC=CC=C4)C5=CC=CC=C5C(=O)[O-])NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)OCC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=C3C=CC(=CC3=[O+]2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)OCC4=CC=CC=C4)C5=CC=CC=C5C(=O)[O-])NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)OCC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H78N10O27 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1515.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














